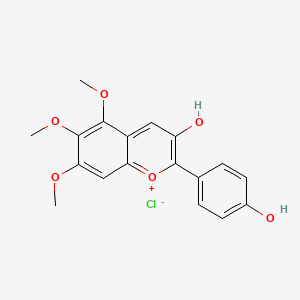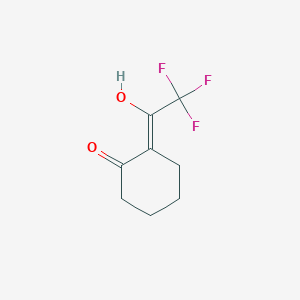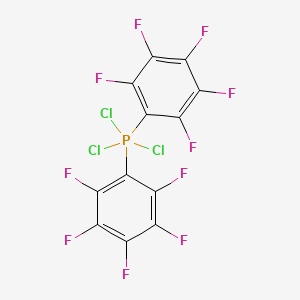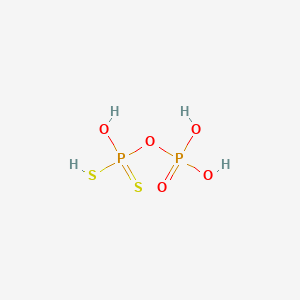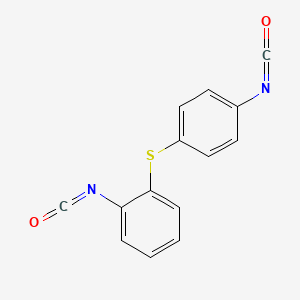
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of Methyl 2-(2-oxopyrrolidin-1-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-oxo-3-pyrrolidinyldicarboxamide with Boc-methyl carbamate to yield the desired product . Another approach includes the reaction of 1-pyrrolidineacetic acid with methyl iodide in the presence of a base to form the methyl ester . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic effects . In medicine, it is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals . Additionally, it finds applications in the industry for the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind to enantioselective proteins and exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as Methyl 3-(2-oxopyrrolidin-1-yl)propanoate and Ibuzatrelvir . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, Ibuzatrelvir is an experimental antiviral drug with enhanced oral bioavailability, while Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is used in pharmaceutical testing . The uniqueness of this compound lies in its specific chemical structure and versatile applications in various scientific fields.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-(2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H13NO3/c1-6(8(11)12-2)9-5-3-4-7(9)10/h6H,3-5H2,1-2H3 |
InChI Key |
HXNLHATYZGHFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


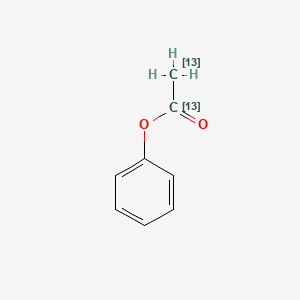
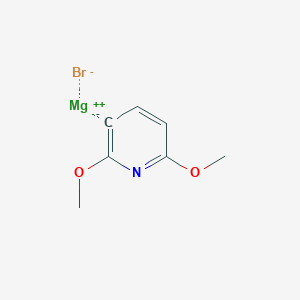


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
